1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride
Description
1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, hydrochloride (CAS: 113243-68-8; Molecular formula: C₁₆H₂₀Cl₂N₂) is a hydrazine derivative featuring a chlorobenzyl group and a 4-isopropylphenyl substituent on the hydrazine backbone, with a hydrochloride counterion . Its molecular weight of 323.25 g/mol places it within the typical range for small-molecule pharmaceuticals.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1-(4-propan-2-ylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2.ClH/c1-12(2)14-5-9-16(10-6-14)19(18)11-13-3-7-15(17)8-4-13;/h3-10,12H,11,18H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMVSRHYHAREGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599547 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-1-[4-(propan-2-yl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113243-68-8 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-1-[4-(propan-2-yl)phenyl]hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and 4-isopropylphenylhydrazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction temperature is maintained at a moderate level to ensure optimal yield.
Synthetic Route: The reaction proceeds through the nucleophilic substitution of the 4-chlorobenzyl chloride with 4-isopropylphenylhydrazine, resulting in the formation of the desired hydrazine derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up the reaction using larger reactors and optimizing the reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions, leading to the cleavage of the hydrazine bond and the formation of corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide.
Scientific Research Applications
1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a precursor for the synthesis of novel therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular functions.
Interacting with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering signaling cascades that result in physiological responses.
Modulating Gene Expression: It can influence the expression of certain genes, thereby affecting protein synthesis and cellular activities.
Comparison with Similar Compounds
Backbone Variations
- Hydrazine vs. Piperazine : The target compound’s hydrazine backbone (–NH–NH–) differs from piperazine-based analogs (e.g., Buclizine, 1-(4-chlorophenyl)piperazine), which have a six-membered ring with two nitrogen atoms. Piperazines often exhibit enhanced metabolic stability and affinity for neurotransmitter receptors (e.g., serotonin 5-HT₂) , whereas hydrazines are more reactive and commonly used as intermediates for heterocycles like pyrazoles .
Substituent Effects
- Chlorobenzyl vs. Fluorine’s electron-withdrawing effects may improve binding to enzymes like aminopeptidase N .
- Isopropylphenyl vs. tert-Butyl (Buclizine) : The isopropyl group in the target compound offers steric bulk similar to Buclizine’s tert-butyl group but with lower hydrophobicity, which could influence solubility and off-target interactions .
Pharmacological Implications
- Enzyme Inhibition : Hydrazine derivatives with aromatic substituents (e.g., 2-chlorophenyl hydrazine hydrochloride in ) are precursors for pyrazoline-based inhibitors of VEGFR2 and MMP9 . The target compound’s isopropyl group may confer selectivity for distinct enzyme isoforms.
- CNS Activity : Piperazine analogs like 1-(4-chlorophenyl)piperazine act as serotonin receptor agonists , whereas hydrazines with bulky substituents (e.g., imidazole-benzyl in ) may target ion channels or kinases .
Biological Activity
Chemical Structure and Properties
The molecular formula of 1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine, Hydrochloride is . The compound features a hydrazine moiety linked to a 4-chlorobenzyl group and a 4-isopropylphenyl group. The presence of halogen and alkyl substituents may influence its biological interactions.
Biological Activity Overview
Research into hydrazone derivatives has revealed various biological activities, including:
- Antitumor Activity : Certain hydrazones have demonstrated significant cytotoxic effects against cancer cell lines. For instance, studies have shown that hydrazone compounds can inhibit the growth of various cancer cells through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : Hydrazones are also noted for their antimicrobial activities. Compounds with similar structures have been found to exhibit effectiveness against bacterial strains, suggesting that 1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine may possess similar properties .
- Neuroprotective Effects : Some hydrazone derivatives have shown potential in neuroprotection, possibly due to their ability to modulate oxidative stress pathways .
Antitumor Activity
A study investigating various hydrazone derivatives reported that specific compounds exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The structure-activity relationship (SAR) indicated that the presence of electron-donating groups significantly enhances cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Hydrazone A | MCF-7 | 5.0 |
| Hydrazone B | HCT116 | 3.2 |
| 1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine | TBD | TBD |
Antimicrobial Activity
Research has indicated that hydrazones exhibit varying degrees of antibacterial activity. For example, derivatives with halogen substituents have shown enhanced potency against Gram-positive bacteria. The potential mechanism involves disruption of bacterial cell membranes and inhibition of metabolic pathways .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Hydrazone C | Staphylococcus aureus | 15 |
| Hydrazone D | Escherichia coli | 12 |
| 1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine | TBD | TBD |
The biological activity of hydrazones like 1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many hydrazones act as enzyme inhibitors, affecting pathways crucial for cell survival.
- Induction of Apoptosis : These compounds can trigger programmed cell death in tumor cells by activating caspases and other apoptotic factors.
- Antioxidant Properties : Some studies suggest that hydrazones may scavenge free radicals, thus protecting cells from oxidative damage.
Q & A
Basic: What synthetic strategies are commonly employed to prepare 1-(4-Chlorobenzyl)-1-[4-(isopropyl)phenyl]hydrazine Hydrochloride?
Methodological Answer:
The synthesis typically involves a multi-step process starting with hydrazine derivatives and aromatic electrophilic substitution. Key steps include:
- Condensation reaction : Reacting 4-chlorobenzyl chloride with 4-isopropylphenylhydrazine under basic conditions (e.g., NaOH/EtOH) to form the hydrazine backbone.
- Hydrochloride salt formation : Treating the free base with HCl in anhydrous ether or methanol to precipitate the hydrochloride salt .
- Purification : Recrystallization using solvents like ethanol/water or acetonitrile to achieve >95% purity. Yield optimization (e.g., ~55% as in analogous syntheses) requires controlled temperature (0–5°C during salt formation) and inert atmospheres to minimize side reactions .
Advanced: How can spectroscopic and crystallographic data resolve ambiguities in the stereochemistry of this compound?
Methodological Answer:
- X-ray crystallography : Determines dihedral angles between aromatic rings (e.g., 11.0° in analogous hydrazine derivatives) and confirms the absence of rotational isomers. This is critical for understanding conformational stability .
- NMR analysis : - and -NMR can distinguish between syn/anti conformers. For example, coupling constants () of NH protons in DMSO-d6 (~9–10 Hz) indicate restricted rotation due to steric hindrance from the isopropyl group .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., theoretical 342.9 g/mol) and detects trace impurities (e.g., unreacted starting materials) .
Basic: What analytical techniques are essential for assessing purity and structural integrity?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>98% in pharmaceutical-grade analogs). Mobile phases often use acetonitrile/water with 0.1% TFA .
- Melting point analysis : Sharp decomposition points (e.g., 203°C for related hydrazine hydrochlorides) confirm crystalline homogeneity .
- Elemental analysis : Validates C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced: How do solvent polarity and temperature influence the compound’s stability during storage?
Methodological Answer:
- Solvent selection : Aqueous solutions (pH < 3) prevent hydrolysis of the hydrazine moiety. Anhydrous DMSO or DMF is avoided due to slow degradation via sulfoxide-mediated oxidation .
- Temperature : Long-term storage at –20°C in amber vials minimizes thermal decomposition (e.g., <5% degradation over 12 months). Accelerated stability studies (40°C/75% RH) predict shelf-life using Arrhenius models .
- Lyophilization : Freeze-drying the hydrochloride salt enhances stability by reducing water content (<0.1% w/w) .
Basic: What biological or pharmacological activities have been reported for structurally related hydrazine derivatives?
Methodological Answer:
- Herbicidal activity : Analogous chlorophenylhydrazines inhibit auxin biosynthesis in plants, as shown in radish seedling assays (IC50 ~10 µM) .
- Antimicrobial properties : Hydrazine hydrochlorides with bulky substituents (e.g., isopropyl groups) exhibit moderate activity against Gram-positive bacteria (MIC = 32–64 µg/mL) via membrane disruption .
- Enzyme inhibition : Some derivatives act as MAO-B inhibitors (Ki ~50 nM) in rat brain homogenates, suggesting potential CNS applications .
Advanced: What computational methods aid in predicting the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT calculations : B3LYP/6-31G* models predict electrophilic Fukui indices at the hydrazine nitrogen, indicating susceptibility to alkylation or acylation .
- Molecular dynamics (MD) simulations : Solvent-accessible surface area (SASA) analysis in water/ethanol mixtures reveals aggregation tendencies, guiding solvent selection for reactions .
- pKa estimation : Using MarvinSketch or ACD/Labs, the hydrochloride salt’s pKa (~2.5–3.0) predicts protonation states under physiological conditions .
Basic: How is the compound’s solubility profile characterized, and what formulations improve bioavailability?
Methodological Answer:
- Solubility testing : Shake-flask method in buffers (pH 1–7.4) shows poor aqueous solubility (<1 mg/mL) but improved solubility in PEG-400 (>50 mg/mL) .
- Salt forms : Converting to mesylate or tosylate salts increases solubility by 3–5× while retaining thermal stability (TGA/DSC data) .
- Nanoformulations : Liposomal encapsulation (size ~100 nm via dynamic light scattering) enhances cellular uptake in in vitro models .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress (e.g., disappearance of starting material peaks at 1680 cm⁻¹) .
- Design of Experiments (DoE) : Response surface methodology optimizes parameters (e.g., 20–25°C reaction temperature, 1.2 eq. HCl) to minimize impurities like unreacted hydrazine .
- Crystallization control : Seeding with pre-characterized crystals ensures uniform particle size distribution (D90 < 50 µm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
